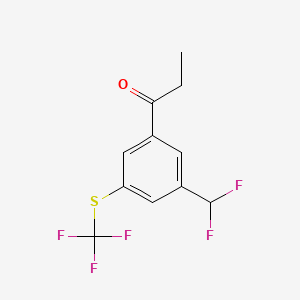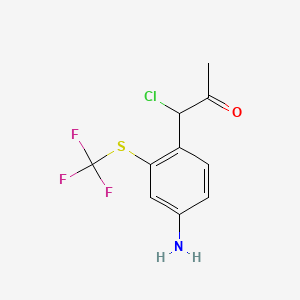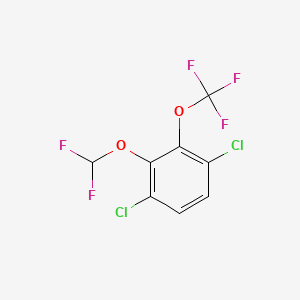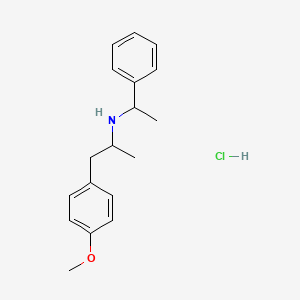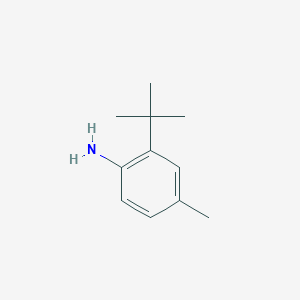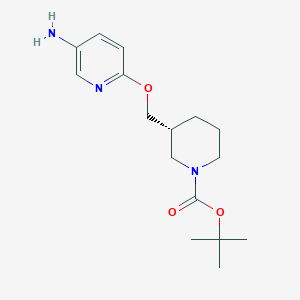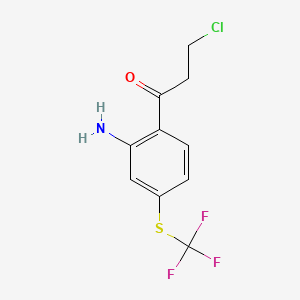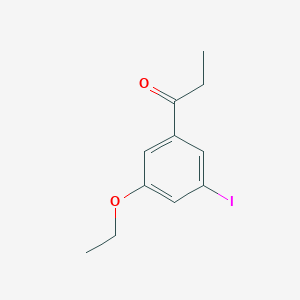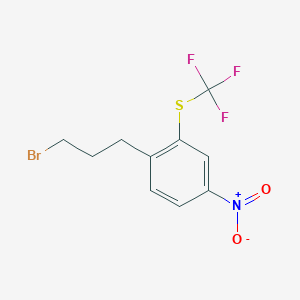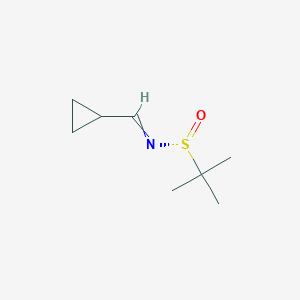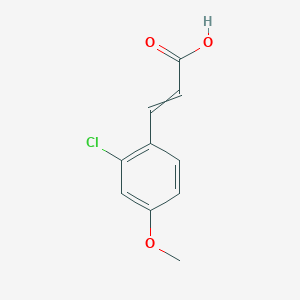![molecular formula C15H21ClN2O5 B14052862 [(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a chloro substituent, a hydroxy group, and a nitrophenyl group
准备方法
The synthesis of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route may involve the following steps:
Formation of the Core Structure: This step involves the construction of the butan-2-ylcarbamate backbone through a series of reactions such as aldol condensation or Michael addition.
Introduction of Functional Groups: The chloro, hydroxy, and nitrophenyl groups are introduced through selective halogenation, hydroxylation, and nitration reactions, respectively.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are removed in the final steps.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
化学反应分析
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate has several scientific research applications:
Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways, depending on the specific application and target.
相似化合物的比较
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can be compared with similar compounds such as:
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-methylphenyl)butan-2-ylcarbamate: This compound has a methyl group instead of a nitro group, which may result in different reactivity and applications.
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-aminophenyl)butan-2-ylcarbamate:
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-hydroxyphenyl)butan-2-ylcarbamate: This compound has a hydroxy group instead of a nitro group, which may influence its chemical properties and applications.
属性
分子式 |
C15H21ClN2O5 |
|---|---|
分子量 |
344.79 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12-13,19H,8-9H2,1-3H3,(H,17,20)/t12-,13+/m0/s1 |
InChI 键 |
VIIXOAICXCGUIA-QWHCGFSZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCl)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



